molecular formula C11H14N2O2 B1492205 Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate CAS No. 2098073-59-5

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate

Cat. No.: B1492205
CAS No.: 2098073-59-5
M. Wt: 206.24 g/mol
InChI Key: QLPVTKHKNKIQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate ( 2098073-59-5) is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This pyrimidine-4-carboxylate derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure is a core component in the development of bioactive molecules, particularly as a key scaffold for inhibitors of enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . Research into pyrimidine-4-carboxamide analogues has demonstrated their potential in modulating lipid signaling pathways, which are relevant for studying neurological and inflammatory conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)10-6-9(12-7-13-10)5-8-3-4-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPVTKHKNKIQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=NC(=C1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate has been investigated for its potential as a lead compound in drug development. Research indicates that derivatives of pyrimidine compounds exhibit various biological activities, including:

  • Anti-inflammatory Effects : Some studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, certain derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Anticancer Properties : Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that modifications to the pyrimidine structure can enhance efficacy against specific cancer types.

Research has highlighted the biological activities associated with this compound and its derivatives:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is linked to the biosynthesis of bioactive lipids, making it a target for therapeutic interventions in metabolic disorders .
  • Structure–Activity Relationship (SAR) : SAR studies have provided insights into how structural modifications influence biological activity. For example, variations in substituents at specific positions on the pyrimidine ring can significantly alter potency and selectivity against target enzymes .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of COX-2 with IC50 values comparable to celecoxib
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInhibits NAPE-PLD involved in lipid metabolism
SAR AnalysisStructural modifications enhance potency

Mechanism of Action

The mechanism by which Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

The following analysis compares ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate with structurally related pyrimidine carboxylates, focusing on substituent effects, synthetic routes, and physicochemical properties.

Structural and Substituent Comparisons
Compound Name Substituent at 6-Position Substituent at 2/4-Position Key Structural Features
This compound Cyclopropylmethyl Ethyl ester (4-position) Bulky cyclopropylmethyl group; ester functionality
Ethyl-2-methyl-6-(dioxaborolan-yl)pyrimidine-4-carboxylate 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl Methyl (2-position), ethyl ester (4-position) Boron-containing group for Suzuki coupling
Ethyl 6-chloro-2-(aminophenyl)quinoline-4-carboxylate Chlorine Ethyl ester (4-position), quinoline Chlorine as electron-withdrawing group; fused quinoline ring
Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate hydrochloride Aminomethyl Ethyl ester (4-position) Polar aminomethyl group; hydrochloride salt
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate Amino, trifluoromethyl (2-position) Ethyl ester (4-position) Strong electron-withdrawing CF₃ group; amino functionality

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing substituents (e.g., chlorine in , trifluoromethyl in ) exhibit distinct electronic profiles compared to the cyclopropylmethyl group, which is moderately electron-donating due to hyperconjugation.
Physicochemical Properties
Property This compound (Inferred) Ethyl-2-methyl-6-(dioxaborolan-yl)pyrimidine-4-carboxylate Ethyl 6-(aminomethyl)pyrimidine-4-carboxylate
Melting Point (°C) Not reported 177–178 Not reported (hydrochloride salt likely hygroscopic)
IR Spectral Data Expected C=O stretch ~1700 cm⁻¹ 1589 cm⁻¹ (C=O) Not reported
Solubility Moderate (cyclopropyl enhances lipophilicity) Likely low (bulky boron group) High (polar aminomethyl and hydrochloride salt)
Yield (%) Not reported 65% 80% (for hydrochloride derivative)

Key Observations :

  • Melting Points: Bulky substituents (e.g., dioxaborolan in ) increase melting points due to crystalline packing, whereas polar groups (e.g., aminomethyl in ) may lower melting points or form salts.
  • Synthetic Efficiency: Yields vary with substituent reactivity. Boron-containing analogs (e.g., ) require precise coupling conditions, while aminomethyl derivatives () are synthesized via straightforward amination.

Table 1: Substituent Impact on Reactivity

Substituent Electronic Effect Steric Effect Example Yield (%)
Cyclopropylmethyl Mildly donating High Not reported
Trifluoromethyl (CF₃) Strongly withdrawing Moderate Not reported
Aminomethyl Donating Low 80

Table 2: Spectral Data Comparison

Compound ¹H NMR (δ, ppm) IR (C=O stretch, cm⁻¹)
Ethyl-2-methyl-6-(dioxaborolan-yl) 8.60 (Ar-H), 3.97 (O–CH3), 1.37 (–CH3)4 1589
Ethyl 6-(aminomethyl) Not reported ~1700 (inferred)

Biological Activity

Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with a cyclopropylmethyl group at the 6-position and an ethyl ester at the 4-carboxylic acid position. Its molecular formula is C11H14N2O2C_{11}H_{14}N_{2}O_{2}, with a molecular weight of approximately 206.24 g/mol.

The biological activity of this compound has been linked to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it may inhibit phospholipase D, which plays a crucial role in the biosynthesis of bioactive lipids, impacting cell signaling and inflammation responses .
  • Receptor Modulation : this compound may modulate receptor activity, influencing pathways related to cancer progression and neurodegenerative diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and A549 (lung cancer). It induced apoptosis and inhibited cell migration, suggesting its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : The compound's ability to inhibit histone demethylases has been linked to its anticancer effects. By modulating epigenetic markers, it may alter gene expression patterns associated with tumor growth and metastasis .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties:

  • Alzheimer’s Disease Models : In animal models, the compound exhibited protective effects against neuroinflammation and oxidative stress, two critical factors in Alzheimer’s disease pathology. It has been shown to enhance the expression of neuroprotective proteins .

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications on the pyrimidine ring affect biological activity:

CompoundSubstituentIC50 (μM)Biological Activity
This compoundCyclopropylmethyl0.72Anticancer
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylateDifluoromethyl0.53Neuroprotective
Ethyl 6-methylpyrimidine-4-carboxylateMethyl1.5Antimicrobial

The data suggest that the cyclopropylmethyl group enhances the inhibitory potency against cancer cell proliferation compared to other substituents.

Case Studies

  • Inhibitory Activity Against Cancer Cell Lines : A study conducted on HCT116 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 0.72 μM. The mechanism involved the activation of apoptotic pathways and inhibition of migration .
  • Neuroprotective Mechanisms : In models of neurodegeneration, this compound was found to significantly reduce markers of oxidative stress and inflammation, suggesting its potential utility in treating conditions like Alzheimer's disease .

Preparation Methods

General Procedure for Esterification and Substitution

One reported method involves starting from a carboxylic acid precursor (e.g., pyrimidine-4-carboxylic acid derivative) which undergoes esterification to form the ethyl ester. The cyclopropylmethyl substituent is introduced through nucleophilic substitution or amination at the 6-position of the pyrimidine ring.

  • Esterification : The carboxylic acid is reacted with ethanol under acidic conditions or via activation (e.g., using carbodiimides) to form the ethyl ester.
  • Substitution/Amination : The 6-position is functionalized by reaction with cyclopropylmethylamine or related reagents, often in the presence of bases like DiPEA (N,N-Diisopropylethylamine) to facilitate nucleophilic substitution.

This method is supported by the use of general procedures involving stirring at room temperature or mild heating, followed by extraction and purification by silica gel chromatography to isolate the pure product.

Carbamoylation and Reduction Approach

In some synthetic routes, carbamate intermediates are prepared as precursors to the target compound. This involves:

  • Carbamoylation : Reaction of the pyrimidine derivative with carbamoyl chloride or similar reagents to introduce a carbamate group.
  • Reduction : The carbamate is then reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions to yield the amine-substituted pyrimidine intermediate.

This intermediate can then be further esterified or modified to obtain Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate. The reduction step includes a careful Fieser workup to quench excess hydride and isolate the product as a clear oil or crystalline solid.

Microwave-Assisted Amination

Microwave irradiation has been employed to accelerate the amination step where the cyclopropylmethyl group is introduced at the 6-position. This method involves:

  • Mixing the pyrimidine-4-carboxylate ester with cyclopropylmethylamine and a base such as DiPEA.
  • Heating under microwave irradiation at elevated temperatures (e.g., 160 °C) for several hours.
  • Purification by column chromatography to afford the substituted product in moderate to good yields.

This approach significantly reduces reaction time compared to conventional heating and improves product purity.

Reaction Conditions and Purification

Step Reagents/Conditions Temperature Time Purification Method Yield Range (%)
Esterification Carboxylic acid + ethanol + acid catalyst or coupling agent Room temp to reflux Several hours Silica gel chromatography Not specified
Amination/Substitution Pyrimidine ester + cyclopropylmethylamine + DiPEA RT to 160 °C (microwave) 1–8 hours Silica gel chromatography 50–70
Carbamoylation Carbamoyl chloride + pyrimidine derivative + base RT 1–3 hours Silica gel chromatography Not specified
Carbamate Reduction LiAlH4 in THF, reflux Reflux (~66 °C) 1–2 hours Extraction and chromatography Not specified

Analytical Characterization

The synthesized this compound and related intermediates are characterized by:

Summary of Research Findings

  • The introduction of the cyclopropylmethyl substituent at the 6-position is efficiently achieved via nucleophilic substitution with cyclopropylmethylamine.
  • Microwave-assisted synthesis offers a rapid and effective alternative to conventional heating, improving reaction efficiency.
  • Carbamate intermediates serve as useful synthetic handles for further functional group transformations.
  • Purification by silica gel chromatography is essential for obtaining analytically pure compounds.
  • The synthetic protocols are adaptable to various substituted pyrimidine derivatives, allowing for structural diversification.

Concluding Remarks

The preparation of this compound involves well-established organic synthesis techniques including esterification, nucleophilic substitution, carbamoylation, and reduction. The use of microwave-assisted reactions and careful purification protocols enhances the efficiency and yield of the target compound. These methods are supported by detailed analytical data and have been validated in medicinal chemistry research contexts.

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer: A common approach involves nucleophilic substitution or amidation reactions. For example, cyclopropylmethyl groups can be introduced via alkylation of pyrimidine intermediates under basic conditions (e.g., using K₂CO₃ or Et₃N as catalysts). Reaction efficiency is improved by optimizing solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C). Monitoring via TLC and quenching with aqueous workup ensures intermediate stability . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances yield.

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer:
  • 1H-NMR : Confirm the cyclopropylmethyl group via characteristic splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropane protons and δ 3.5–4.5 ppm for methylene linkages).
  • 13C-NMR : Identify the ester carbonyl (δ 165–170 ppm) and pyrimidine ring carbons (δ 150–160 ppm).
  • IR Spectroscopy : Detect ester C=O stretching (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use fume hoods to minimize inhalation risks. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Store the compound in airtight containers at 2–8°C to prevent degradation. Waste disposal must follow institutional guidelines for halogenated/organic compounds, with segregation from aqueous waste to avoid reactivity .

Advanced Research Questions

Q. How can computational methods predict the conformational stability of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lowest-energy conformers. Analyze puckering parameters (e.g., Cremer-Pople coordinates) to quantify ring non-planarity in the pyrimidine moiety. Compare with X-ray crystallography data (if available) to validate torsional angles and bond lengths .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvatomorphism in crystallography vs. solution-state NMR). Use variable-temperature NMR to probe conformational flexibility. Re-refine crystallographic data using software like SHELXL to check for overlooked disorder or twinning . Cross-reference with solid-state NMR or Raman spectroscopy for bulk-phase validation .

Q. How can the bioactivity of this compound be systematically evaluated in antimicrobial assays?

  • Methodological Answer:
  • In vitro testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity.
  • Structure-Activity Relationship (SAR) : Modify the cyclopropylmethyl or ester groups and compare MIC values. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK293) .

Q. What crystallographic techniques are optimal for resolving the 3D structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts. Solve structures via direct methods in SHELXS and refine with SHELXL. Use Olex2 or Mercury for visualization. Address twinning with TWINABS if multiple domains are present .

Methodological Tables

Table 1: Key Spectroscopic Benchmarks for this compound

TechniqueExpected SignalsReference
1H-NMR δ 1.3 (t, ester CH₃), δ 4.3 (q, ester CH₂), δ 0.8–1.2 (m, cyclopropane)
13C-NMR δ 165 (C=O), δ 155–160 (pyrimidine C), δ 14 (ester CH₃)
IR 1705 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N stretch)

Table 2: Crystallographic Refinement Parameters

ParameterValue/DescriptionReference
Space Group P2₁/c
Resolution 0.84 Å
R-factor <0.05

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(cyclopropylmethyl)pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.